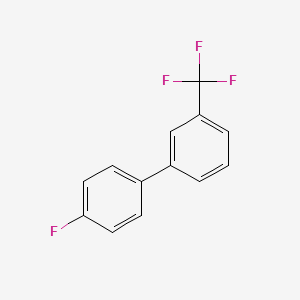

4-Fluoro-3'-trifluoromethylbiphenyl

Description

4-Fluoro-3'-trifluoromethylbiphenyl is a fluorinated biphenyl derivative characterized by a fluorine atom at the para position of one phenyl ring and a trifluoromethyl group at the meta position of the adjacent ring. This structure combines two electron-withdrawing groups (EWGs), which significantly influence its electronic, steric, and reactive properties. Such compounds are pivotal in medicinal chemistry, catalysis, and materials science due to their ability to modulate intermolecular interactions and stability .

Properties

IUPAC Name |

1-fluoro-4-[3-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLXLGHHCOPHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-trifluoromethylbiphenyl typically involves the introduction of fluorine and trifluoromethyl groups onto a biphenyl scaffold. One common method is the radical trifluoromethylation of biphenyl derivatives using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the biphenyl substrate to form the desired product .

Industrial Production Methods: Industrial production of 4-Fluoro-3’-trifluoromethylbiphenyl may utilize continuous flow chemistry techniques to enhance efficiency and scalability. These methods often employ readily available organic precursors and fluorinating agents such as cesium fluoride to facilitate the rapid generation of trifluoromethylated products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3’-trifluoromethylbiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Photoredox Catalysis: Utilizes visible light and photoredox catalysts such as ruthenium or iridium complexes to generate reactive intermediates.

Fluorinating Agents: Cesium fluoride is commonly used as a fluorinating agent in the synthesis of trifluoromethylated compounds.

Major Products Formed: The major products formed from these reactions include various trifluoromethylated biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes 4-fluoro-3'-trifluoromethylbiphenyl as a building block for synthesizing various therapeutic agents. Its structural properties enable it to interact effectively with biological targets, making it valuable in drug discovery and development.

Case Studies

- FimH Antagonists : A study demonstrated that modifications to the biphenyl structure, including the introduction of trifluoromethyl groups, significantly enhanced the potency of FimH inhibitors. The compound exhibited improved hydrophobic interactions, which correlated with increased bioactivity against urinary tract infections (UTIs) .

- Enzyme Interactions : Research involving 3'-fluoro-2-(trifluoromethyl)biphenyl-4-amine highlighted its role in modulating enzyme activities. The compound's structural features facilitated binding to specific enzymes, influencing metabolic pathways and showcasing its potential in medicinal chemistry .

Agrochemical Applications

In agrochemicals, 4-fluoro-3'-trifluoromethylbiphenyl is explored for its efficacy in developing herbicides and insecticides. The fluorinated groups enhance the selectivity and effectiveness of these compounds.

Research Insights

- Herbicide Development : The compound's electronic properties allow for the design of more effective herbicides that can target specific plant species while minimizing damage to crops .

- Insecticide Efficacy : Studies indicate that fluorinated biphenyls can improve the performance of insecticides by enhancing their stability and activity against pests .

Materials Science Applications

4-Fluoro-3'-trifluoromethylbiphenyl is also significant in materials science due to its unique electronic properties. It is used in synthesizing advanced materials such as polymers and liquid crystals.

Material Properties

- Liquid Crystals : The compound's structural characteristics make it suitable for use in liquid crystal displays (LCDs), where it can enhance the optical properties and response times of the materials used .

- Polymer Synthesis : Its reactivity allows it to serve as a monomer or additive in polymer formulations, improving thermal stability and mechanical properties .

Data Table: Comparison of Applications

| Application Area | Compound Name | Key Features | Outcomes/Findings |

|---|---|---|---|

| Pharmaceuticals | FimH Antagonists | Enhanced potency through structural modification | Improved bioactivity against UTI pathogens |

| Agrochemicals | Herbicides/Insecticides | Increased efficacy due to fluorination | More selective targeting of pests |

| Materials Science | Liquid Crystals | Unique electronic properties | Enhanced optical performance |

| Polymer Chemistry | Advanced Polymers | Improved stability | Higher mechanical strength |

Mechanism of Action

The mechanism of action of 4-Fluoro-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions of fluorine and trifluoromethyl groups on biphenyl scaffolds critically determine their electronic and steric profiles.

Key Insight : The 3'-trifluoromethyl group in 4-Fluoro-3'-trifluoromethylbiphenyl enhances regioselectivity in metal-mediated reactions compared to methoxy-substituted analogues (e.g., 2g in ), where mixed regioisomers form due to weaker electronic directing effects .

Catalytic Performance in Enantioselective Reactions

BAMOL catalysts (e.g., 7a: 4-fluoro-3,5-dimethylphenyl; 7b: 4-fluoro-3,5-diethylphenyl) share structural motifs with 4-Fluoro-3'-trifluoromethylbiphenyl. These catalysts demonstrate superior yields (85–92%) and enantioselectivity (90–95% ee) in hetero-Diels–Alder (HDA) reactions compared to TADDOL derivatives . The trifluoromethyl group’s steric bulk and electron-withdrawing nature likely contribute to transition-state stabilization, mirroring the behavior of 4-Fluoro-3'-trifluoromethylbiphenyl in analogous systems.

Physicochemical Properties

Fluorinated phenols and biphenyls exhibit distinct solubility and acidity profiles due to substituent effects:

*Similarity scores from reflect structural resemblance to 2-Fluoro-5-(trifluoromethyl)phenol.

Note: The trifluoromethyl group in 4-Fluoro-3'-trifluoromethylbiphenyl reduces basicity compared to non-fluorinated biphenyls, aligning with trends observed in phenolic analogues .

Biological Activity

4-Fluoro-3'-trifluoromethylbiphenyl is an organofluorine compound notable for its unique chemical structure and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them attractive candidates for pharmaceutical applications. This article provides a detailed overview of the biological activity of 4-Fluoro-3'-trifluoromethylbiphenyl, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl, and its molecular formula is C13H8F4. The structure consists of two phenyl rings connected by a single bond with fluorine atoms attached to specific positions, which significantly influences its biological interactions.

The biological activity of 4-Fluoro-3'-trifluoromethylbiphenyl can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors in the body, influencing cellular signaling pathways.

- Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes.

Case Studies

- Anticancer Activity : A study investigated the effects of 4-Fluoro-3'-trifluoromethylbiphenyl on cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Neuroprotective Effects : Research indicated that this compound could offer neuroprotective benefits by modulating neurotransmitter systems, potentially aiding in conditions like Alzheimer’s disease .

- Antimicrobial Efficacy : In a comparative study against various bacterial strains, 4-Fluoro-3'-trifluoromethylbiphenyl exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

The synthesis of 4-Fluoro-3'-trifluoromethylbiphenyl typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available biphenyl derivatives.

- Fluorination Reactions : Fluorination can be achieved through electrophilic aromatic substitution or via direct fluorination methods using reagents like sulfur tetrafluoride (SF4) or trifluoromethylating agents.

- Purification : The final product is purified using techniques such as column chromatography.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-3'-trifluoromethylbiphenyl, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. A representative procedure involves reacting 3-iodobenzotrifluoride with a substituted phenylzinc reagent (e.g., 4-methylphenylzinc iodide) in tetrahydrofuran (THF) at 50°C for 18 hours using a palladium catalyst. Key parameters for optimization include catalyst loading (e.g., 0.01 mmol Pd), solvent choice, temperature, and stoichiometry of organometallic reagents. Post-reaction purification involves filtration, solvent evaporation, and flash chromatography on silica gel with hexane as the eluent .

Q. What analytical techniques are recommended for confirming the structure and purity of 4-Fluoro-3'-trifluoromethylbiphenyl?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, while mass spectrometry (MS) provides molecular weight validation. For example, electron ionization MS data from NIST Standard Reference Database 69 can cross-verify fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment, particularly to detect residual starting materials or byproducts. Ensure spectral data align with computed values (e.g., using PubChem or EPA DSSTox resources) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected MS fragments) be resolved during characterization?

Contradictions may arise from isotopic patterns (e.g., chlorine/bromine impurities) or degradation products. Perform high-resolution MS (HRMS) to distinguish between isobaric species. Cross-reference with computational tools (e.g., ab initio simulations of fragmentation pathways) or alternative techniques like X-ray crystallography. For fluorinated compounds, ¹⁹F NMR can identify positional isomers or trifluoromethyl group stability under experimental conditions .

Q. What strategies improve catalytic efficiency in synthesizing 4-Fluoro-3'-trifluoromethylbiphenyl derivatives?

Optimize ligand design (e.g., biphenylphosphines for Pd catalysts) to enhance coupling efficiency. Screen solvents for polarity and coordinating ability (e.g., THF vs. DMF). Use Design of Experiments (DoE) to systematically vary parameters like temperature (40–80°C), catalyst loading (0.5–2 mol%), and stoichiometry. Monitor reaction progress via in-situ techniques (e.g., FTIR or GC-MS) to identify rate-limiting steps .

Q. How does the introduction of fluorine and trifluoromethyl groups influence the compound’s biological activity?

Fluorine enhances metabolic stability and bioavailability, while the trifluoromethyl group increases lipophilicity and binding affinity to hydrophobic enzyme pockets. To study this, design structure-activity relationship (SAR) assays comparing analogs (e.g., 3'-methyl vs. 3'-trifluoromethyl derivatives). Use in vitro models (e.g., enzyme inhibition assays or cell-based toxicity screens) to quantify potency. Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets .

Q. What methodologies assess the environmental persistence of 4-Fluoro-3'-trifluoromethylbiphenyl?

Conduct aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. Analyze degradation products via LC-MS/MS and compare with EPA DSSTox predictions. Measure soil/water partitioning coefficients (log Kow) and photolytic stability under UV light. Use quantitative structure-property relationship (QSPR) models to estimate environmental half-life and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.